molecular formula C15H13ClN2O5 B4953984 2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide

2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide

Cat. No.: B4953984
M. Wt: 336.72 g/mol
InChI Key: DQNHYHQQICECKS-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to a phenoxy and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide typically involves the following steps:

    Etherification: The formation of the phenoxy group.

Industrial Production Methods

Industrial production methods may involve large-scale nitration, etherification, and acylation reactions under controlled conditions to ensure high yield and purity of the final product. Specific catalysts and solvents may be used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-phenoxy)-N-phenyl-acetamide
  • 2-(2-Methoxy-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide
  • 2-(2-Chloro-phenoxy)-N-(4-nitro-phenyl)-acetamide

Uniqueness

2-(2-Chloro-phenoxy)-N-(2-methoxy-4-nitro-phenyl)-acetamide is unique due to the presence of both chloro and nitro substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-14-8-10(18(20)21)6-7-12(14)17-15(19)9-23-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHYHQQICECKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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